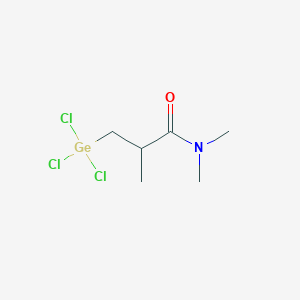![molecular formula C8H15Cl2NOS B14364566 S-[2-(Diethylamino)ethyl] dichloroethanethioate CAS No. 92513-71-8](/img/structure/B14364566.png)
S-[2-(Diethylamino)ethyl] dichloroethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Diethylamino)ethyl] dichloroethanethioate: is a chemical compound known for its unique structure and properties It contains a dichloroethanethioate group attached to a diethylaminoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Diethylamino)ethyl] dichloroethanethioate typically involves the reaction of diethylaminoethanol with dichloroethanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: S-[2-(Diethylamino)ethyl] dichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The dichloroethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[2-(Diethylamino)ethyl] dichloroethanethioate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or other biomolecules, providing insights into their structure and function.
Medicine: The compound’s potential therapeutic applications are being explored. It may serve as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of S-[2-(Diethylamino)ethyl] dichloroethanethioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions depend on the specific context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
S-(2-(Diisopropylamino)ethyl) ethanethioate: Contains a similar side chain but with different substituents.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Shares structural similarities but has different functional groups.
Uniqueness: S-[2-(Diethylamino)ethyl] dichloroethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
92513-71-8 |
|---|---|
Molekularformel |
C8H15Cl2NOS |
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
S-[2-(diethylamino)ethyl] 2,2-dichloroethanethioate |
InChI |
InChI=1S/C8H15Cl2NOS/c1-3-11(4-2)5-6-13-8(12)7(9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FGVYVNFNMIMBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
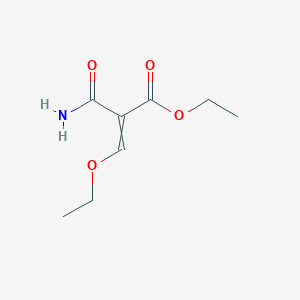

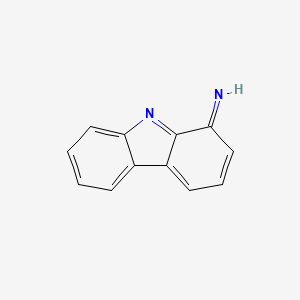

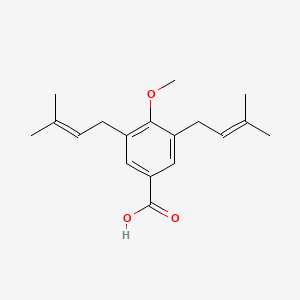
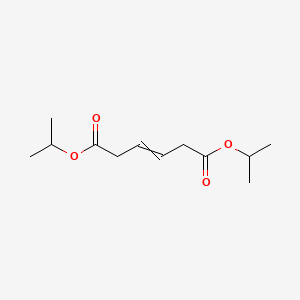

![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
